![molecular formula C13H7Cl4F B3055593 Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- CAS No. 656803-77-9](/img/structure/B3055593.png)
Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-
Overview
Description
Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- is an organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring. This compound is notable for its complex structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective chlorination and fluorination of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene followed by further substitution reactions to introduce the fluorine atom. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- can undergo oxidation reactions, often leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may involve the removal of halogen atoms, resulting in the formation of less substituted benzene derivatives.
Substitution: This compound is prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of less substituted benzene derivatives.
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Scientific Research Applications
Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition or activation of specific biochemical pathways, leading to various biological outcomes.
Comparison with Similar Compounds
- Benzene, 2,4-dichloro-1-methyl-
- Benzene, 2,4-dichloro-1-(chloromethyl)-
- Benzene, 1,4-dichloro-
- Benzene, 1,4-dichloro-2-methyl-
Comparison: Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.
Biological Activity
Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- (CAS Number: 656803-77-9) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its complex structure, characterized by multiple chlorine and fluorine substituents, suggests potential biological activity that merits investigation.
- Molecular Formula : C₁₃H₇Cl₄F
- Molecular Weight : 324.005 g/mol
- LogP : 5.811 (indicating high lipophilicity) .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity due to increased electron-withdrawing effects, potentially leading to changes in enzyme kinetics or receptor activation/inhibition .
Antimicrobial Properties
Research has indicated that halogenated benzene derivatives often exhibit antimicrobial properties. For instance, studies on similar compounds have shown significant activity against various pathogens, including fungi and bacteria. The specific activity of Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- against pathogens like Candida albicans or Staphylococcus aureus has not been explicitly documented but can be inferred from the behavior of structurally similar compounds .
Cytotoxicity and Anticancer Activity
The compound's structural similarity to other anticancer agents suggests potential cytotoxic effects against cancer cell lines. For example, similar halogenated compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A2780) . In vitro studies could be designed to assess the cytotoxicity of Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- using standard assays such as MTT or XTT.
Case Studies and Research Findings
Q & A
Q. Basic: What synthetic strategies are recommended for synthesizing Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-?
Methodological Answer:
Synthesis typically involves sequential halogenation and coupling reactions.
Chlorination of Benzene Core : Start with selective chlorination at the 2- and 4-positions using FeCl₃ as a catalyst under controlled temperature (40–60°C) to avoid over-chlorination .
Fluorophenylmethyl Group Introduction : Employ a Friedel-Crafts alkylation with 4-fluorobenzyl chloride in the presence of AlCl₃. Ensure anhydrous conditions to prevent hydrolysis.
Dichlorination of Methyl Group : Use sulfuryl chloride (SO₂Cl₂) in CCl₄ at reflux to dichlorinate the methyl substituent. Monitor reaction progress via GC-MS to prevent side products .
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) .
Q. Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
A multi-technique approach ensures accuracy:
X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Refine the structure using SHELXL (via Olex2 interface) to resolve bond lengths and angles, particularly for the dichlorofluorophenylmethyl group .
Spectroscopic Analysis :
- NMR : ¹³C NMR detects chlorine/fluorine-induced deshielding (e.g., C-Cl at ~110 ppm, C-F at ~160 ppm) .
- High-Resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Computational Validation : Compare experimental IR spectra with DFT (B3LYP/6-311+G(d,p))-predicted vibrational modes .
Q. Basic: What analytical methods are used to detect this compound in environmental samples?
Methodological Answer:
Sample Preparation : Extract from water/soil using solid-phase extraction (C18 cartridges) or Soxhlet extraction with acetone/hexane (1:1).
Quantification :
- GC-ECD/GC-MS : Optimize splitless injection (250°C) and use a DB-5MS column for separation. Monitor ions m/z 322 (M⁺) and 287 (M-Cl) .
- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at 254 nm (Cl/F absorbance) .
Validation : Spike recovery tests (85–110%) and LOD/LOQ determination (0.01–0.1 µg/L) .
Q. Advanced: How can researchers resolve contradictions in reported toxicity data?
Methodological Answer:
Discrepancies often arise from impurities or assay variability. Mitigate via:
Purity Verification : Require ≥99% purity (HPLC) and characterize byproducts (e.g., dechlorinated analogs) .
Standardized Assays : Use OECD guidelines (e.g., Test No. 202 for Daphnia magna). Include positive controls (e.g., DDT) to calibrate response .
In Silico Modeling : Apply QSAR models (e.g., ECOSAR v2.0) to predict LC₅₀ values and compare with experimental data. Address outliers via molecular docking studies (e.g., binding to acetylcholinesterase) .
Q. Advanced: What computational approaches predict the environmental persistence of this compound?
Methodological Answer:
Degradation Pathways :
- Hydrolysis : Simulate using DFT (Gaussian 09) to calculate activation energies for Cl/F bond cleavage in aqueous environments .
- Photolysis : Perform TD-DFT to identify UV-vis absorption bands (250–300 nm) and predict radical formation .
Persistence Metrics :
- Half-Life Estimation : Use EPI Suite to estimate soil/water half-lives. Cross-validate with experimental microcosm studies .
Trojan Horse Effect : Model bioaccumulation potential via logP (3.8 predicted) and compare with structurally similar herbicides (e.g., nitrofen) .
Q. Advanced: How can crystallographic disorder in the dichlorofluorophenyl group be resolved?
Methodological Answer:
Data Collection : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion .
SHELXL Refinement :
- Use PART and AFIX commands to model disorder. Apply restraints (e.g., SIMU, DELU) for anisotropic displacement parameters .
- Validate with R₁ (≤5%) and wR₂ (≤12%) residuals.
Twinning Analysis : Test for twinning (e.g., via ROTAX in PLATON) if merging statistics suggest merohedral twinning .
Properties
IUPAC Name |
2,4-dichloro-1-[dichloro-(4-fluorophenyl)methyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4F/c14-9-3-6-11(12(15)7-9)13(16,17)8-1-4-10(18)5-2-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQXSFACUGKCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625912 | |
Record name | 2,4-Dichloro-1-[dichloro(4-fluorophenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656803-77-9 | |
Record name | 2,4-Dichloro-1-[dichloro(4-fluorophenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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